molecular formula C8H7Br2NO2 B1410026 Methyl 2,6-dibromopyridine-3-acetate CAS No. 1807035-18-2

Methyl 2,6-dibromopyridine-3-acetate

Cat. No.: B1410026
CAS No.: 1807035-18-2
M. Wt: 308.95 g/mol
InChI Key: UMFVGWYGMQOKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-dibromopyridine-3-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and a methyl ester group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dibromopyridine-3-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 2,6-dibromopyridine with bromine in the presence of a catalyst, followed by the reaction with methyl chloroacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromopyridine-3-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,6-diaminopyridine derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Methyl 2,6-dibromopyridine-3-acetate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological and inflammatory diseases.

    Material Science: It is utilized in the preparation of advanced materials, including polymers and liquid crystals.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromopyridine-3-acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms and ester group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromopyridine: Lacks the ester group, making it less reactive in certain synthetic applications.

    Methyl 2,6-dichloropyridine-3-acetate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

    Methyl 2,6-difluoropyridine-3-acetate: Fluorine atoms provide different electronic effects compared to bromine, affecting its chemical behavior.

Uniqueness

Methyl 2,6-dibromopyridine-3-acetate is unique due to the presence of bromine atoms, which confer specific reactivity patterns and make it suitable for a wide range of chemical transformations. Its ester group also enhances its utility in organic synthesis and medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(2,6-dibromopyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-7(12)4-5-2-3-6(9)11-8(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFVGWYGMQOKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dibromopyridine-3-acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dibromopyridine-3-acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2,6-dibromopyridine-3-acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2,6-dibromopyridine-3-acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2,6-dibromopyridine-3-acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2,6-dibromopyridine-3-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.